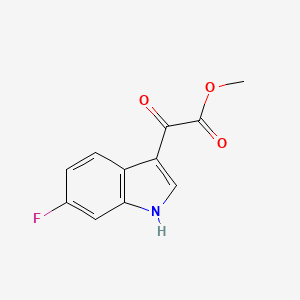

Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurrence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities. mdpi.comnih.gov The structural versatility of the indole nucleus allows it to interact with multiple biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

This adaptability has led to the development of numerous indole-containing drugs approved for therapeutic use. mdpi.com The indole scaffold is a core component in agents developed for cancer treatment, infectious disease management, and therapies for metabolic and neurodegenerative disorders. mdpi.comnih.gov Researchers continuously explore the functionalization of the indole ring at various positions to modulate the biological activity of the resulting derivatives, aiming to discover novel drugs with improved efficacy and specificity. mdpi.comresearchgate.net Its utility extends to organic synthesis, where the indole ring serves as a versatile building block for constructing more complex molecular architectures. nih.gov

Contextualization of the 6-Fluoro-3-indolyl-2-oxoacetate Moiety within Fluorinated Indole Derivatives

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in modern drug design. researchgate.netalfa-chemistry.com The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. ontosight.ai

Within the class of indole derivatives, fluorinated indoles are of significant interest and possess a broad scope of physiological activity. researchgate.net The position of the fluorine atom on the indole ring is crucial in determining its effect on biological activity. 6-Fluoroindole (B127801), the core of the title compound, is a key intermediate in the synthesis of various bioactive agents, including potential anticancer, antibacterial, and antifungal compounds. ontosight.ai

The 3-indolyl-glyoxyl or 3-indolyl-2-oxoacetate moiety is a well-established synthon in organic chemistry. It serves as a versatile precursor for the synthesis of a wide range of indole derivatives, particularly tryptophan analogues and other complex heterocyclic systems. The electrophilic nature of the two carbonyl carbons makes it a reactive handle for introducing diverse functionalities. Therefore, the combination of a 6-fluoroindole core with a methyl 2-oxoacetate group at the 3-position, as seen in Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, creates a molecule with significant potential as a specialized building block for creating novel fluorinated therapeutic candidates. smolecule.comnih.gov

Research Objectives and Scope within Academic Inquiry on this compound

The primary research objective concerning this compound is its application as a key synthetic intermediate. While direct biological activity studies on this specific ester are not extensively documented in public literature, its value is derived from its precursor, 6-fluoroindole, and the reactivity of the α-ketoester side chain.

Academic and industrial inquiry focuses on utilizing this compound for the following purposes:

Synthesis of Novel Bioactive Molecules: The compound serves as a starting material for creating more complex molecules. The 6-fluoroindole core is a known pharmacophore, and the 2-oxoacetate group at the C3 position is readily transformed into various other functional groups, enabling the synthesis of libraries of novel compounds for biological screening. google.com

Drug Discovery Programs: As a derivative of 6-fluoroindole, the compound is a valuable tool in the development of therapeutic agents. Research involving 6-fluoroindole has targeted the creation of inhibitors of tryptophan dioxygenase for cancer immunotherapy, selective serotonin (B10506) reuptake inhibitors, and agents against HIV-1 attachment. this compound provides a direct route to introduce functionality at the 3-position of this important scaffold.

Elaboration of Indole-Based Scaffolds: The oxoacetate moiety is a versatile handle for chemical reactions. It can participate in condensations, reductions, and other transformations to build complex heterocyclic systems fused to or substituted on the indole ring. This allows researchers to explore chemical space around the 6-fluoroindole core to optimize interactions with biological targets.

The scope of research is therefore centered on synthetic methodology and medicinal chemistry, where this compound is a specialized component for constructing targeted molecules with potential therapeutic applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Core Structure/Class |

|---|---|---|

| This compound | C₁₁H₈FNO₃ | Fluorinated Indole Derivative |

| Indole | C₈H₇N | Heterocyclic Aromatic Compound |

| 6-Fluoroindole | C₈H₆FN | Fluorinated Indole |

| Tryptophan | C₁₁H₁₂N₂O₂ | α-Amino Acid |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZNWKRJZMLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 6 Fluoro 3 Indolyl 2 Oxoacetate

Strategies for the Synthesis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate

The synthesis of this compound is primarily achieved through the functionalization of a pre-formed 6-fluoroindole (B127801) scaffold. This approach leverages the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C3 position, to introduce the desired methyl 2-oxoacetate moiety.

Multi-Step Organic Reaction Sequences for Indole-Oxoacetate Scaffolds

The construction of indole-oxoacetate scaffolds is fundamentally a multi-step process that can be divided into two key phases: the formation of the core indole ring and the subsequent installation of the C3-substituent.

Synthesis of the 6-Fluoroindole Core: The initial phase involves the synthesis of 6-fluoroindole, the essential precursor. Numerous named reactions can be employed to construct this fluorinated heterocycle from simpler aromatic precursors. This foundational step is critical as it establishes the core structure upon which further modifications are made.

C3-Functionalization: With the 6-fluoroindole in hand, the second phase is the introduction of the methyl-2-oxoacetate group at the C3 position. The most common method for this transformation is the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution reaction is highly effective for electron-rich aromatic systems like indoles. The reaction typically involves an acylating agent, such as methyl oxalyl chloride, which reacts with 6-fluoroindole to yield the final product.

This sequential strategy allows for a modular approach, where different substituted indoles can be prepared and subsequently functionalized, providing access to a wide array of derivatives.

Specific Preparative Routes and Optimization Protocols

A direct and efficient route to this compound involves the acylation of 6-fluoroindole. While specific literature for the 6-fluoro isomer is sparse, the synthesis can be reliably inferred from established protocols for analogous indole derivatives.

The reaction proceeds by treating 6-fluoroindole with an equimolar amount of methyl oxalyl chloride in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The high nucleophilicity of the indole C3 position often allows the reaction to proceed without a catalyst. However, in cases where the indole ring is deactivated or to improve reaction rates, a mild Lewis acid catalyst may be employed.

Optimization of this protocol would involve:

Temperature Control: The reaction is often conducted at low temperatures (e.g., 0 °C) to control the reactivity and prevent the formation of side products.

Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Reagent Addition: Slow, dropwise addition of methyl oxalyl chloride to the solution of 6-fluoroindole helps to maintain control over the reaction exotherm and minimize polymerization or di-acylation.

Catalyst Screening: If a catalyst is necessary, screening various Lewis acids (e.g., ZnCl₂, AlCl₃, FeCl₃) and their stoichiometry would be essential to maximize yield and purity. nih.gov

Comparative Analysis of Synthetic Pathways and Yields

Two principal synthetic strategies can be envisioned for this compound: direct C3-functionalization of 6-fluoroindole and a constructive approach like the Fischer indole synthesis.

| Pathway | Description | Advantages | Disadvantages | Typical Yields |

| C3-Acylation | 6-Fluoroindole is reacted with methyl oxalyl chloride in a Friedel-Crafts type reaction. | High convergence, fewer steps for the final transformation, generally high-yielding for the acylation step. | Relies on the commercial availability or prior synthesis of 6-fluoroindole. | High (often >80% for the acylation step). |

| Fischer Indole Synthesis | (4-Fluorophenyl)hydrazine is condensed with a pyruvate (B1213749) derivative (e.g., methyl pyruvate) under acidic conditions. wikipedia.orgthermofisher.com | Builds the entire scaffold in one pot from acyclic precursors. Good for generating diversity from various hydrazines and ketones. byjus.com | Can produce regioisomeric mixtures if unsymmetrical ketones are used. Requires acidic and often harsh thermal conditions. organic-chemistry.org | Moderate to good (variable, 40-70% depending on substrates and conditions). |

The C3-acylation method is generally more efficient and higher-yielding for producing the target compound, provided the 6-fluoroindole starting material is readily accessible. The Fischer synthesis offers greater flexibility in constructing the core ring but may present challenges in controlling regioselectivity and require more rigorous optimization.

General Indole Synthesis Approaches Applicable to Fluorinated Indoles

The synthesis of the 6-fluoroindole precursor is a critical step. Modern organic chemistry offers a variety of powerful methods for indole ring formation, many of which are tolerant of functional groups like fluorine and can be broadly categorized as transition-metal-free or metal-catalyzed.

Transition Metal-Free Protocols for Indole Ring Formation

In recent years, sustainability and cost-effectiveness have driven the development of indole syntheses that avoid transition metals. These methods often rely on classic reactions or novel multicomponent strategies.

One notable approach is the Ugi multicomponent reaction followed by an acid-induced cyclization . This method assembles the indole core from readily available anilines, glyoxal, formic acid, and isocyanides under mild, benign conditions, often using ethanol (B145695) as a solvent. rug.nl Another powerful metal-free method is a modern variant of the Fischer indole synthesis , which uses a Brønsted acid like polyphosphoric acid (PPA) to catalyze a hydroamination-cyclization cascade between arylhydrazines and alkynes. wikipedia.orgthermofisher.com Additionally, oxidative cyclization methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effectively form the indole ring from N-Ts-2-alkenylanilines.

| Method | Key Reagents | Description |

|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone, Acid (e.g., PPA, HCl) | Acid-catalyzed condensation and cyclization to form the indole ring. byjus.com |

| Ugi-Based Multicomponent Synthesis | Aniline (B41778), Glyoxal, Formic Acid, Isocyanide | A two-step sequence involving an Ugi reaction followed by acid-catalyzed cyclization. rug.nl |

| DDQ-Mediated Oxidative Cyclization | N-Ts-2-alkenylaniline, DDQ | An effective metal-free C-H amination and cyclization to afford substituted indoles. |

Catalytic Methods in Indole Annulation

Transition metal catalysis provides highly efficient and regioselective pathways to construct the indole nucleus, often under milder conditions than classical methods. These reactions typically involve the formation of C-C and C-N bonds in a single catalytic cycle.

The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of o-haloanilines with alkynes. This method is robust and tolerates a wide range of functional groups. To address the cost of palladium, alternative catalysts based on more economical metals like nickel and copper have also been developed for similar annulations. researchgate.net

Another advanced strategy is the rhodium-catalyzed C-H activation/annulation . In this approach, a directing group on the aniline nitrogen guides a rhodium catalyst to activate a specific C-H bond, which then undergoes annulation with an alkyne partner. nih.gov This method offers excellent control over regioselectivity. Gold catalysts are also effective in promoting the cyclization of 2-alkynylanilines to form indoles under mild conditions.

| Method | Catalyst | Key Reactants | Description |

|---|---|---|---|

| Larock Annulation | Palladium or Nickel Complexes | o-Haloaniline, Alkyne | Catalytic coupling and cyclization to form 2,3-disubstituted indoles. researchgate.net |

| C-H Activation/Annulation | Rhodium Complexes | Directed Aniline, Alkyne | Regioselective annulation via directed C-H bond activation. nih.gov |

| Alkyne Cyclization | Gold or Copper Salts | 2-Alkynylaniline | Intramolecular hydroamination/cyclization of an alkyne onto the aniline nitrogen. |

Direct Acylation and Condensation Reactions in Fluorinated Phenyl-Oxoacetate Synthesis

The synthesis of this compound is most commonly achieved through the direct acylation of 6-fluoroindole, a classic example of a Friedel-Crafts acylation reaction. wikipedia.org This electrophilic aromatic substitution targets the electron-rich C-3 position of the indole nucleus, which is highly favored due to the stabilization of the intermediate sigma complex. wikipedia.orgnih.gov

The typical acylating agent for this transformation is methyl oxalyl chloride. The reaction is generally carried out in an inert solvent, such as diethyl ether or dichloromethane, and often at reduced temperatures to control the reactivity of the acylating agent. A Lewis acid catalyst is not always necessary for indoles due to their high nucleophilicity, but can be employed to enhance the reaction rate.

An alternative approach involves the condensation of 6-fluoroindole with a glyoxylate (B1226380) derivative, such as ethyl glyoxylate. These reactions can sometimes be performed under solvent-free and catalyst-free conditions, representing a greener synthetic route. researchgate.net

| Reagent 1 | Reagent 2 | Typical Conditions | Product | Reference(s) |

| 6-Fluoroindole | Methyl oxalyl chloride | Inert solvent (e.g., Et2O), often at low temperature | This compound | wikipedia.org |

| 6-Fluoroindole | Ethyl glyoxylate | Solvent-free, catalyst-free | Ethyl 2-(6-fluoro-3-indolyl)-2-oxoacetate | researchgate.net |

Chemical Reactivity and Derivatization of this compound

Reactivity of the Indole Nucleus (C-3, N-1, C2-C3 π-bond, C2-N σ-bond)

The chemical reactivity of the indole nucleus in this compound is significantly influenced by the electron-withdrawing α-keto ester group at the C-3 position.

C-3 Position: The high nucleophilicity typically associated with the C-3 position of indoles is substantially diminished in this compound due to the attached electron-withdrawing group. researchgate.net This deactivation makes further electrophilic substitution at this position less favorable.

N-1 Position: The presence of the electron-withdrawing group at C-3 increases the acidity of the N-H proton at the N-1 position. This makes deprotonation with a base more facile, and subsequent N-alkylation or N-acylation reactions are a common derivatization strategy. researchgate.net A variety of N-alkylated indoles can be synthesized using this approach. researchgate.netgoogle.comgoogle.com

C2-C3 π-bond: The C2-C3 π-bond in indoles can participate in cycloaddition reactions. nih.gov While the electron-withdrawing substituent at C-3 modifies the electron density of this bond, it can still undergo reactions such as oxidative activation, leading to the formation of indolinone derivatives.

C2-N σ-bond: Reactions involving the cleavage of the C2-N σ-bond are less common but can occur under specific conditions, often leading to ring-opening or rearrangement products.

Reactions of the α-Keto Ester Moiety (Condensation Reactions, Decarboxylation, Nucleophilic Additions)

The α-keto ester moiety is a versatile functional group that allows for a range of chemical transformations.

Condensation Reactions: The α-keto group can undergo condensation reactions with various nucleophiles. For instance, condensation with amines can lead to the formation of imines or enamines, which can serve as intermediates for further synthetic elaborations.

Decarboxylation: While the direct decarboxylation of the ester is not typical, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by heating, can lead to decarboxylation, particularly if a second carbonyl group is present at the β-position. researchgate.netresearchgate.netgoogle.comorganic-chemistry.org

Nucleophilic Additions: The electrophilic carbonyl carbon of the keto group is susceptible to nucleophilic attack. This can include the addition of Grignard reagents or other organometallics to yield tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) would selectively reduce the keto group to a secondary alcohol.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Condensation | Amines | Imines/Enamines | N/A |

| Decarboxylation (of the corresponding acid) | Heat | Indole-3-carbaldehyde derivative | researchgate.netresearchgate.net |

| Nucleophilic Addition | Grignard Reagents | Tertiary Alcohol | N/A |

| Reduction | Sodium Borohydride | Secondary Alcohol | N/A |

Derivatization Strategies for Analog Generation (e.g., N-substitution, Lossen Rearrangement)

N-substitution: As mentioned previously, the increased acidity of the N-H proton facilitates N-substitution. This is a common strategy to introduce a wide variety of functional groups at the N-1 position, allowing for the generation of a library of analogs with potentially different biological activities. researchgate.netgoogle.comgoogle.com

Lossen Rearrangement: The ester group can be converted to a hydroxamic acid, which can then undergo a Lossen rearrangement to form an isocyanate. wikipedia.orgunacademy.com This isocyanate is a versatile intermediate that can be trapped with various nucleophiles, such as alcohols or amines, to generate carbamates and ureas, respectively. This provides a pathway to a diverse set of derivatives. wikipedia.orgunacademy.com

Role as a Key Intermediate in Complex Organic Molecule Construction

This compound and its analogs are valuable building blocks in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications. The combination of the indole scaffold, which is a common motif in bioactive natural products and drugs, with the versatile α-keto ester functionality makes it a strategic starting material. For example, indole-3-glyoxyl derivatives have been used as key intermediates in the synthesis of antimalarial compounds. nih.gov The fluorinated analog can be expected to be used in the synthesis of novel fluorinated drugs, where the fluorine atom can improve metabolic stability and binding affinity.

Multicomponent Reactions (MCRs) Incorporating Indole Scaffolds

Indole-3-glyoxylate derivatives can participate in multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecules in a single step. nih.gov For example, the reaction of an indole, a glyoxylate, and an amine can lead to the formation of α-amino acid derivatives in a Friedel-Crafts-type reaction. researchgate.netresearchgate.net These reactions are often highly efficient and atom-economical. The use of this compound in such reactions would allow for the direct incorporation of the fluorinated indole moiety into complex scaffolds, providing a straightforward route to novel compound libraries for drug discovery. acs.orgnih.gov

Structural Characterization and Spectroscopic Analysis of Methyl 2 6 Fluoro 3 Indolyl 2 Oxoacetate

Advanced Spectroscopic Techniques for Compound Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's structural features. bohrium.com

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts and coupling patterns can be inferred from related structures, such as 6-Fluoro-3-methyl-1H-indole. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 6-fluoroindole (B127801) ring system. The fluorine atom at the C-6 position will influence the chemical shifts and introduce specific H-F coupling patterns for adjacent protons. The proton on the indole (B1671886) nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift. The methyl ester protons (-OCH₃) would be visible as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing characteristic signals for the carbonyl carbons of the keto-ester moiety at the C-3 position, which are typically found in the downfield region. The fluorine substitution at C-6 would result in a large one-bond carbon-fluorine coupling constant (¹JCF) for the C-6 carbon and smaller two- and three-bond couplings for neighboring carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6-Fluoroindole Moiety Data inferred from spectroscopic analysis of 6-Fluoro-3-methyl-1H-indole. rsc.org

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Couplings |

| N-H | Broad singlet, >8.0 | - | - |

| H-2 | Singlet, ~7.0 | ~125.0 | - |

| H-4 | Doublet of doublets | ~119.6 | JHH |

| H-5 | Doublet of doublets | ~108.0 | JHH, JHF |

| C-6 | - | ~160.0 | ¹JCF |

| H-7 | Doublet of doublets | ~97.3 | JHH, JHF |

| -OCH₃ | Singlet, ~3.9 | ~52.0 | - |

| C=O (keto) | - | ~182.0 | - |

| C=O (ester) | - | ~164.0 | - |

Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the indole ring, typically around 3300 cm⁻¹, and strong, distinct carbonyl (C=O) stretching bands for the ketone and ester groups between 1650 and 1750 cm⁻¹. bohrium.com Vibrations corresponding to the C-F bond and the aromatic ring would also be present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system constitutes the primary chromophore. The absorption spectrum is expected to display maxima characteristic of the indole nucleus, which are influenced by the auxochromic fluorine atom and the glyoxylate (B1226380) substituent at the C-3 position.

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula C₁₁H₈FNO₃), the calculated molecular weight is approximately 221.18 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. The analysis of the non-fluorinated analog, Methyl 2-(1H-indol-3-yl)-2-oxoacetate, has been used to confirm its structure, and a similar approach would be applied to the 6-fluoro derivative. bohrium.com

Crystallographic Investigations of this compound and its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its packing arrangement in the solid state. While the specific crystal structure of the 6-fluoro isomer is not described in the searched literature, a detailed analysis of the closely related isomer, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, offers significant insight into the expected structural features. nih.gov

The analysis of Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate reveals that it crystallizes in the monoclinic P2(1)/n space group. nih.gov The indolyl portion of the molecule is essentially flat, with a very small dihedral angle between the five- and six-membered rings. nih.gov It is anticipated that the 6-fluoro isomer would adopt a similar planar indole core structure.

Table 2: Crystallographic Data for the Analogous Compound Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₈FNO₃ |

| Formula Weight | 221.18 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.0584 (14) |

| b (Å) | 20.586 (4) |

| c (Å) | 7.3286 (15) |

| β (°) | 112.01 (3) |

| Volume (ų) | 987.3 (3) |

| Z | 4 |

| Temperature (K) | 113 |

The crystal packing of indole derivatives is governed by a network of non-covalent interactions, which are crucial for the stability of the supramolecular architecture. rsc.org

Slipped π–π Stacking: In addition to hydrogen bonding, slipped π–π stacking interactions between the electron-rich indole rings of neighboring molecules further stabilize the crystal structure. nih.gov In the 5-fluoro isomer, these interactions are characterized by centroid-centroid distances of approximately 3.56 Å. nih.gov Halogenation of the indole ring can modulate the strength of these stacking interactions. mdpi.com This type of interaction is fundamental to the structure of peptides and proteins containing tryptophan and is a key feature in the binding of indole-based drugs to their protein targets. rsc.orgmdpi.com These combined forces of hydrogen bonding and π-stacking create a robust three-dimensional network. nih.gov

Investigation of Conformational Polymorphism and Crystal Packing of this compound

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific studies on the conformational polymorphism and crystal packing of this compound. While research has been conducted on closely related isomers, such as Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, and other derivatives of 6-fluoroindole, detailed structural analysis of the 6-fluoro title compound is not publicly available.

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure with different molecular conformations, is a critical area of study in pharmaceutical and materials science. It can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability. The investigation of such phenomena typically requires extensive screening and characterization using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Given the lack of experimental data for this compound, any discussion on its specific polymorphic forms or crystal packing would be purely speculative. Future research, involving the synthesis of high-quality single crystals and their subsequent analysis, is necessary to elucidate the structural characteristics of this particular compound. Such studies would provide valuable insights into how the substitution pattern on the indole ring affects its solid-state properties.

Computational Chemistry and Theoretical Studies on Methyl 2 6 Fluoro 3 Indolyl 2 Oxoacetate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It has been widely applied to study indole (B1671886) derivatives, providing detailed information about their behavior at the molecular level. bohrium.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process involves optimizing the molecular geometry to find the minimum energy conformation on the potential energy surface. For indole derivatives like Methyl 2-(1H-indol-3-yl)-2-oxoacetate, a close analog of the title compound, DFT calculations using methods such as B3LYP with a 6-311G(d,p) basis set have shown excellent agreement with experimental data obtained from X-ray crystallography. bohrium.com

Conformational analysis of the non-fluorinated analog has identified several stable conformations, revealing the flexibility of the oxoacetate side chain relative to the indole ring. bohrium.com The optimized geometric parameters, such as bond lengths and angles, from DFT calculations typically correspond well with experimental crystal structure data. For instance, studies on the similar compound Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate have determined its crystal structure, showing a nearly flat indolyl portion, which is a common feature confirmed by DFT optimizations on related molecules. bohrium.comnih.gov

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for an Analog Compound (Methyl 2-(1H-indol-3-yl)-2-oxoacetate) Data is for an analogous compound and illustrates the typical accuracy of DFT methods.

| Parameter | Bond/Angle | Experimental (X-ray) Value | Theoretical (DFT/B3LYP) Value |

|---|---|---|---|

| Bond Length | N1-C8 | 1.378 Å | 1.375 Å |

| Bond Length | C9=O2 | 1.213 Å | 1.211 Å |

| Bond Length | C10=O3 | 1.206 Å | 1.205 Å |

| Bond Angle | C2-C3-C9 | 129.1° | 129.5° |

| Bond Angle | C3-C9-C10 | 117.2° | 116.9° |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate properties like the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For the analog Methyl 2-(1H-indol-3-yl)-2-oxoacetate, MEP analysis indicates that the most negative potential (red and yellow regions) is located around the oxygen atoms of the carbonyl groups, identifying these as the most likely sites for electrophilic attack. bohrium.com The region around the N-H group of the indole ring shows a positive potential (blue region), indicating its susceptibility to nucleophilic attack. bohrium.com

FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov DFT calculations on indole derivatives provide these energy values, helping to characterize their electronic behavior and reaction tendencies. bohrium.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for an Analog Compound (Methyl 2-(1H-indol-3-yl)-2-oxoacetate) Data is for an analogous compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.21 |

| HOMO-LUMO Gap (ΔE) | 4.24 |

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimentally recorded one, researchers can confidently assign specific vibrational bands to the corresponding motions of the atoms (e.g., N-H stretching, C=O stretching). nih.gov This correlative approach is a powerful method for structural confirmation. researchgate.net For complex molecules, this theoretical support is invaluable for interpreting the often-crowded experimental spectra. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for an Analog Compound (Methyl 2-(1H-indol-3-yl)-2-oxoacetate) Data is for an analogous compound.

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3304 | 3301 | Stretching of the indole N-H bond |

| C-H stretch (aromatic) | 3120 | 3123 | Stretching of C-H bonds on the benzene (B151609) ring |

| C=O stretch (keto) | 1732 | 1730 | Stretching of the ketone carbonyl group |

| C=O stretch (ester) | 1632 | 1635 | Stretching of the ester carbonyl group |

Advanced Quantum Chemical Calculations

Beyond standard DFT applications, more advanced computational methods are employed to investigate dynamic processes and complex reaction pathways.

Quantum chemical calculations are essential for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which govern the rate of the reaction, and helps to identify the most favorable mechanistic pathway.

For reactions involving indole derivatives, such as cycloadditions or annulations, DFT can be used to model the transition state structures. mdpi.com This provides insight into the stereochemical outcome of the reaction, explaining why one stereoisomer might be formed preferentially over another. For example, studies on nucleophilic substitution reactions in related indole systems have used DFT to compare different potential mechanisms (e.g., SN1-like vs. SN2-like), finding that the calculated activation barriers can decisively favor one pathway. researchgate.netmdpi.com

While static DFT calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations allow for the exploration of this surface over time. DFTB (Density-Functional Tight-Binding) is a simplified, approximate DFT method that is computationally efficient enough to be used in MD simulations of larger systems.

DFTB-MD simulations can reveal the dynamic behavior of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, including its conformational flexibility, intermolecular interactions in a condensed phase, and the exploration of different energy minima. nih.gov Such simulations are valuable for understanding how the molecule behaves in a realistic environment, providing insights that are not accessible from static calculations alone. This approach has been used to study the stability of ligand-protein complexes and conformational changes in various bioactive molecules. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Stability Assessment

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly effective for quantifying intramolecular delocalization, charge transfer, and hyperconjugative interactions, which are crucial for molecular stability.

In this compound, several key intramolecular interactions are expected to contribute significantly to its electronic stability:

π-Electron Delocalization: The indole ring system features a rich network of π-bonds. NBO analysis would reveal strong delocalization from the π(C-C) bonding orbitals to adjacent π*(C-C) antibonding orbitals within the fused ring system.

Lone Pair Delocalization: The nitrogen atom of the indole ring, the two oxygen atoms of the keto-ester group, and the fluorine atom possess lone pairs (LP) of electrons. These lone pairs can delocalize into neighboring antibonding orbitals. The most significant of these interactions would likely be the delocalization of a nitrogen lone pair (LP(N)) into the π* orbitals of the indole ring, and the delocalization of oxygen lone pairs (LP(O)) into the π*(C=O) antibonding orbitals of the carbonyl groups.

Hyperconjugation: The fluorine atom's lone pairs are expected to participate in hyperconjugative interactions with the σ* antibonding orbitals of the adjacent C-C bonds in the benzene ring, contributing to the stability of the C-F bond and influencing the ring's electronic properties.

The findings from an NBO analysis can be summarized in a table detailing the most significant donor-acceptor interactions and their associated stabilization energies.

Interactive Table: Representative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C2-C3) | ~50-60 | Lone Pair -> π* (Ring Delocalization) |

| π (C4-C5) | π* (C6-C7) | ~20-25 | π -> π* (Ring Conjugation) |

| LP (O1) | π* (C10=O2) | ~40-50 | Lone Pair -> π* (Resonance) |

| LP (F) | σ* (C5-C6) | ~2-4 | Lone Pair -> σ* (Hyperconjugation) |

| σ (C3-C10) | π* (C10=O2) | ~5-7 | σ -> π* (Hyperconjugation) |

Note: The values presented in this table are illustrative examples based on typical NBO analyses of similar heterocyclic and carbonyl compounds. They represent the type of data generated and the expected magnitude of interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)), a quantum mechanical observable. nih.gov This analysis allows for the quantitative characterization of interatomic interactions, distinguishing between different types of chemical bonds.

The analysis focuses on critical points in the electron density, particularly the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms. mdpi.comnih.gov Several topological parameters at the BCP are used to characterize the nature of the bond:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-electron interactions (covalent bonds). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions).

For this compound, QTAIM analysis would be used to:

Confirm the covalent nature of the C-C, C-H, C-N, C-O, and C-F bonds, which would be characterized by negative values of ∇²ρ(r).

Evaluate the polarity and strength of these bonds. For instance, the C=O and C-F bonds are expected to show higher electron density at the BCP compared to C-C bonds, and their Laplacian values would provide insight into their covalent character.

Identify and characterize any potential non-covalent intramolecular interactions, such as hydrogen bonds, which would be indicated by the presence of a bond path and specific topological properties (low ρ(r) and positive ∇²ρ(r)).

The results of a QTAIM analysis provide a detailed map of the bonding within the molecule, grounded in the physical observable of electron density.

Interactive Table: Representative QTAIM Topological Parameters for Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Indicated |

| C-C (indole) | ~0.28 - 0.32 | Negative | Covalent |

| C=C (indole) | ~0.33 - 0.36 | Negative | Covalent (higher order) |

| C-N (indole) | ~0.27 - 0.30 | Negative | Polar Covalent |

| C=O | ~0.38 - 0.42 | Negative | Polar Covalent |

| C-F | ~0.20 - 0.24 | Slightly Positive/Negative | Polar Covalent/Ionic Character |

| C-H | ~0.25 - 0.28 | Negative | Covalent |

Note: The values in this table are representative and serve as an illustration of the data obtained from a QTAIM analysis on molecules with similar functional groups. The precise values would require a specific DFT calculation.

Investigation of Biological Activities and Mechanisms of Action in Vitro

Antioxidant Activity and Radical Scavenging Mechanisms

Following a thorough review of available scientific literature, no studies were identified that have evaluated the antioxidant activity of Methyl 2-(6-fluoro-3-indolyl)-2-oxoacetate.

In Vitro Antioxidant Assays (DPPH, FRAP, ORAC)

There is currently no published data on the performance of this compound in standard in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, or the Oxygen Radical Absorbance Capacity (ORAC) assay.

Mechanistic Pathways of Radical Quenching (e.g., Hydrogen and Electron Transfer)

Due to the absence of primary research on the antioxidant potential of this compound, the mechanistic pathways by which it might quench radicals, such as hydrogen atom transfer (HAT) or single electron transfer (SET), have not been elucidated.

Antiproliferative and Cytotoxic Activity in Cellular Models

No specific data regarding the antiproliferative or cytotoxic effects of this compound on human cancer cell lines has been found in the public domain.

Assessment in Human Cancer Cell Lines (e.g., HCT116, HepG2, PC-3, K562, Colo-38, MDA-MB-231, A549, MCF-7, HeLa)

There are no published reports detailing the assessment of this compound's cytotoxic or antiproliferative activity against the human cancer cell lines HCT116 (colon cancer), HepG2 (liver cancer), PC-3 (prostate cancer), K562 (chronic myelogenous leukemia), Colo-38 (melanoma), MDA-MB-231 (breast cancer), A549 (lung cancer), MCF-7 (breast cancer), or HeLa (cervical cancer). Consequently, no data tables of inhibitory concentrations (e.g., IC50 values) can be provided.

Elucidation of Mechanisms of Action (Protein Kinase Inhibition, Tubulin Inhibition, p53 Pathway Modulation, Apoptosis Induction via Flow Cytometry)

As there are no studies on the antiproliferative activity of this compound, its mechanism of action remains unknown. There is no information available concerning its potential to act as a protein kinase inhibitor, a tubulin polymerization inhibitor, a modulator of the p53 pathway, or an inducer of apoptosis.

Impact of Structural Modifications on Cytotoxicity and Potency

The indole-3-glyoxylamide (B122210) scaffold, which forms the core of this compound, is a significant structure in the development of cytotoxic agents. ajprd.com Research into this class of compounds has revealed that structural modifications at various positions on the indole (B1671886) ring and on the glyoxylamide side chain play a crucial role in modulating their anti-proliferative activity. nih.govmdpi.com

A series of N-heterocyclic indolyl glyoxylamides demonstrated a broad spectrum of anticancer activity against various human cancer cell lines, including those with multidrug resistance. nih.govcgu.edu.tw The potency of these compounds, measured by their IC50 values, was found to be highly dependent on the nature of the substituent at the N-1 position of the indole ring. For example, the introduction of groups like a 4-cyanobenzyl at the N-1 position and a 3-methyl-5-isothiazolyl group on the amide moiety resulted in a compound with potent growth inhibition, showing IC50 values ranging from 17 to 1711 nM in several human cancer cells. nih.gov

Further studies have explored modifications at the C5 position of the indole ring, incorporating different linkers and terminal functional groups, which also significantly influenced cytotoxicity. ajprd.com Similarly, hybrid molecules joining the indol-3-ylglyoxylamide moiety with other bioactive scaffolds like β-carboline have been synthesized, showing that the glyoxamide linker may help the molecule achieve the correct orientation to bind to its target, such as DNA. nih.gov While specific studies focusing solely on the impact of a 6-fluoro substitution on the cytotoxicity of this compound are not extensively detailed, the presence of halogen atoms on the indole ring is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

Table 1: Cytotoxic Activity of Representative Indole-3-Glyoxylamide Derivatives This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships.

| Compound Name/Description | Cancer Cell Line | Measured Activity (IC50) |

|---|---|---|

| N1-(3-methyl-5-isothiazolyl)-2-(1-(4-cyanobenzyl)-1H-3-indolyl)-2-oxoacetamide nih.gov | Human Gastric, Breast, Uterus | 17-1711 nM |

| Thiazole linked indolyl-3-glyoxylamide derivative (13d) ajprd.com | DU145 (Prostate) | 93 nM |

| C5-tethered Indolyl-3-glyoxylamide derivative (7f) ajprd.com | DU145 (Prostate) | 140 nM |

| β-carboline indol-3-yl-glyoxylamide hybrid (24) nih.gov | Various Human Cancer Lines | 4.37-10.36 μM |

Antimicrobial Activity

In Vitro Evaluation Against Bacterial Strains (e.g., Pseudomonas aeruginosa, Pseudomonas oryzihabitans)

The indole nucleus is a fundamental component of many compounds exhibiting a wide range of pharmacological activities, including antibacterial effects. While specific data on the activity of this compound against Pseudomonas aeruginosa and Pseudomonas oryzihabitans is limited, broader studies on related indole derivatives provide insight into their potential as antimicrobial agents.

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its high resistance to many classes of antibiotics, often attributed to its ability to form biofilms. nih.govresearchgate.net Research into novel therapeutic agents has shown that certain natural products isolated from Pseudomonas species, such as pseudopyronines A-C, display significant activity against P. aeruginosa. mdpi.com Furthermore, studies on fluorinated bisindole alkaloids have demonstrated their potential as antibiotic adjuvants, which can restore the efficacy of conventional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The inclusion of fluorine atoms in a molecule can alter its physicochemical properties, potentially enhancing its antibacterial efficacy. mdpi.com

Antifungal Activity Assessment

Indole derivatives have been a subject of significant research for their antifungal properties. researchgate.netnih.govtsijournals.com Studies suggest that the structural features of these compounds, including substitutions on the indole ring, are critical for their activity. The presence of halogen atoms, such as fluorine, on the indole ring may increase the lipophilicity of the compounds, which can contribute to more effective antifungal activity against yeasts. researchgate.net

Various classes of indole derivatives have been synthesized and tested against a range of pathogenic fungi. For instance, indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and C. krusei, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. researchgate.netnih.gov Other research has focused on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which have demonstrated potent activity against several plant pathogenic fungi. Preliminary structure-activity relationship (SAR) studies from this research indicated that introducing halogen substituents (Cl, Br, or I) at position 5 of the oxindole and indole rings is crucial for potent antifungal activity. nih.gov One such compound exhibited an EC50 of 3.44 mg/L against Rhizoctonia solani, superior to commercial fungicides. nih.gov

Table 2: Antifungal Activity of Representative Indole Derivatives This table includes data for related indole compounds to highlight the potential of the scaffold against fungal pathogens.

| Compound/Class | Fungal Strain | Measured Activity (MIC/EC50) |

|---|---|---|

| Indole-triazole derivatives (e.g., 1b, 2b-d, 3b-d) nih.gov | Candida albicans | 3.125 µg/mL |

| Indole Schiff base (2j) nih.gov | Fusarium graminearum | 100% inhibition at 500 µg/mL |

| Indole Schiff base (2j) nih.gov | Fusarium oxysporum | 95.7% inhibition at 500 µg/mL |

| 5-iodo-3-hydroxy-3-(5-iodo-1H-indol-3-yl)indolin-2-one (3u) nih.gov | Rhizoctonia solani | EC50 = 3.44 mg/L |

Other Biological Activities and Pharmacological Targets

Antiviral Potential (e.g., SARS-CoV-2, HIV)

The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry and has been integral to the development of numerous antiviral agents. nih.govjocpr.com Indole derivatives have been investigated for activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govfrontiersin.orgmdpi.com

In the context of SARS-CoV-2, the main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Research has shown that small molecules containing an indole moiety can inhibit SARS-CoV-2 Mpro and block viral replication. researchgate.net The development of Mpro inhibitors has sometimes involved precursors containing a fluoro-indole ring, highlighting the potential utility of this specific structural motif. nih.gov Furthermore, molecular hybridization approaches combining indole with other heterocyclic systems like quinoline (B57606) have yielded compounds with promising activity against SARS-CoV-2. mdpi.com

Regarding HIV, certain indole-containing compounds function as reverse transcriptase inhibitors, a key class of antiretroviral drugs used to treat HIV-1. nih.govfrontiersin.org The ability of the indole structure to mimic peptides and bind reversibly to enzymes contributes to its versatility in targeting viral proteins. jocpr.com

Cholinesterase Inhibition and Neuroprotective Effects

Derivatives of the indole nucleus are of significant interest for their potential to treat neurodegenerative disorders like Alzheimer's disease. mdpi.comresearchgate.net A primary therapeutic strategy for Alzheimer's involves the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.comnih.gov

The indole scaffold has been used as a bioisosteric replacement for the indanone nucleus of donepezil, a well-known AChE inhibitor. mdpi.comrsc.org This has led to the synthesis of novel indole derivatives with potent cholinesterase inhibitory activity. mdpi.com For example, certain indole-based sulfonamides and dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have shown promising efficacy against both AChE and BChE, with IC50 values in the low micromolar range. tandfonline.comrsc.org

Importantly, research on Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, a close structural analog of the title compound, has noted its potential use as a neuroprotective agent. nih.gov This suggests that cholinesterase inhibition and neuroprotection are plausible biological activities for this compound.

Table 3: Cholinesterase Inhibitory Activity of Selected Indole Derivatives This table shows the inhibitory potential of various indole-based compounds against key enzymes in neurodegeneration.

| Compound/Class | Target Enzyme | Measured Activity (IC50) |

|---|---|---|

| Indole-based sulfonamide (analog 9) tandfonline.com | AChE | 0.15 µM |

| Indole-based sulfonamide (analog 9) tandfonline.com | BuChE | 0.20 µM |

| Dispiro-indole derivative (8g) rsc.org | AChE | 3.15 µM |

| Dispiro-indole derivative (8g) rsc.org | BuChE | 4.74 µM |

Carbonic Anhydrase Inhibition: Efficacy and Isoform Selectivity

No data is available in the searched scientific literature regarding the efficacy or isoform selectivity of this compound as a carbonic anhydrase inhibitor.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity

No structure-activity relationship studies specifically investigating this compound for its binding affinity to carbonic anhydrase or other biological targets were found in the available literature.

Exploration of Binding Affinity and Reactivity with Biological Macromolecules

There is no available research detailing the binding affinity or reactivity of this compound with any biological macromolecules.

Medicinal Chemistry and Rational Drug Design Considerations for Indole Oxoacetates

Indole (B1671886) Derivatives as Privileged Pharmacophores in Drug Discovery

Indole and its derivatives are widely regarded as "privileged pharmacophores," a term that describes molecular frameworks with the ability to bind to multiple biological targets with high affinity. This versatility makes them highly valuable in the design of novel therapeutic agents across a wide range of diseases. rsc.org The indole nucleus is a key structural component in many approved drugs, highlighting its significance in pharmaceutical research and development. rsc.org

The biological promiscuity of the indole scaffold stems from its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are crucial for the binding of drug molecules to their respective protein targets. The indole ring system is present in the essential amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin, further underscoring its biological relevance.

The therapeutic applications of indole derivatives are extensive and continue to expand. They have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. rsc.org The diverse pharmacological activities of indole-containing compounds underscore the immense potential of this scaffold in modern drug discovery.

Rational Design of Analogues and Derivatives of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the principles of rational drug design provide a clear framework for the development of its analogues with potentially enhanced therapeutic properties. Rational drug design for this class of compounds involves a deep understanding of structure-activity relationships (SAR), the strategic incorporation of functional groups to modulate biological activity and pharmacokinetic profiles, and the application of computational tools to predict and analyze molecular interactions.

The potency and selectivity of a drug candidate are critical determinants of its therapeutic efficacy and safety profile. For indole oxoacetates, several strategies can be employed to enhance these properties. One common approach is the exploration of various substituents on the indole ring. For instance, studies on related indole-3-glyoxylamides have shown that the introduction of electron-withdrawing groups at the C-6 position of the indole can lead to a significant improvement in biological activity. nih.govresearchgate.net

Another key strategy involves the modification of the oxoacetate moiety. The methyl ester can be replaced with other functional groups, such as amides or different esters, to explore new interactions with the target protein. The synthesis of a library of analogues with diverse substitutions allows for a systematic investigation of the SAR, providing valuable insights into the key structural features required for optimal biological activity.

Bioisosteric replacement is another powerful tool in rational drug design. ufrj.brresearchgate.net This strategy involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, with the aim of improving the compound's biological properties. For the indole scaffold, various heterocyclic rings can be explored as bioisosteres to potentially enhance target binding or improve pharmacokinetic parameters. researchgate.netnih.gov

Illustrative Data on the Impact of Substitution on Biological Activity of Indole Derivatives (Analogous Systems)

| Compound/Modification | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Indole-3-glyoxylamide (B122210) (unsubstituted) | Prion Protein | 1.5 µM | nih.gov |

| 6-Nitro-indole-3-glyoxylamide | Prion Protein | 0.1 µM | nih.govresearchgate.net |

| 6-Cyano-indole-3-glyoxylamide | Prion Protein | 0.2 µM | nih.govresearchgate.net |

This table presents data from analogous indole-3-glyoxylamide systems to illustrate the principles of enhancing potency through substitution, as direct data for this compound is limited.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.net The fluorine atom, being the most electronegative element, can significantly influence the electronic environment of the molecule, affecting its reactivity, metabolic stability, and binding affinity to target proteins. researchgate.net

In the context of this compound, the fluorine atom at the 6-position of the indole ring is expected to have several important effects. The high electronegativity of fluorine can alter the acidity of the indole N-H proton, which can in turn influence hydrogen bonding interactions with the biological target. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and prolonging the half-life of the compound. researchgate.net

Physicochemical Properties of Fluorinated vs. Non-fluorinated Indoles (Illustrative Examples)

| Compound | LogP | pKa (Indole N-H) | Metabolic Stability (t1/2 in microsomes) |

|---|---|---|---|

| Indole | 2.14 | ~17 | Low |

| 6-Fluoroindole (B127801) | 2.25 | ~16.5 | Moderate |

This table provides illustrative data on how fluorine substitution can impact the physicochemical properties of the indole scaffold.

A favorable pharmacokinetic profile is essential for a drug candidate to be effective in vivo. This includes properties such as good oral bioavailability, appropriate metabolic stability, and a suitable half-life. Targeted structural modifications can be employed to optimize these parameters.

Chemoselective methylation is one such strategy that can be used to modulate the properties of indole derivatives. nih.govorganic-chemistry.orgacs.orgst-andrews.ac.ukresearchgate.net Methylation of the indole nitrogen (N-methylation) can have a profound impact on the compound's biological activity and pharmacokinetic properties. N-methylation can prevent the formation of certain metabolites, thereby increasing metabolic stability. It can also alter the compound's solubility and ability to cross cell membranes. However, it is important to note that N-methylation can also abolish biological activity if the N-H proton is critical for target binding. nih.govorganic-chemistry.orgacs.orgst-andrews.ac.ukresearchgate.net

Prodrug strategies can also be employed to improve the pharmacokinetic properties of indole oxoacetates. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For example, the methyl ester of this compound could be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species. nih.govnih.gov This approach can be used to enhance solubility, improve absorption, or achieve targeted drug delivery. nih.govnih.gov

Emerging Therapeutic Applications and Future Directions for Indole-Based Compounds

The versatility of the indole scaffold continues to drive the discovery of new therapeutic agents with novel mechanisms of action. Researchers are actively exploring the potential of indole derivatives in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and rare genetic conditions.

The development of highly selective and potent indole-based inhibitors of various enzymes and receptors is a major focus of current research. For example, indole derivatives are being investigated as inhibitors of kinases, proteases, and polymerases, which are key targets in cancer and viral infections. Furthermore, the unique photophysical properties of some indole derivatives are being exploited for the development of new diagnostic tools and photodynamic therapies.

Future directions in the field of indole-based drug discovery will likely involve the integration of advanced computational methods, such as artificial intelligence and machine learning, to accelerate the design and optimization of new drug candidates. The combination of rational design strategies with a deeper understanding of the biological targets of indole derivatives holds great promise for the development of the next generation of innovative medicines.

Q & A

Q. What are the common synthetic routes for Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via:

- Acetic Acid Reflux Method : Reacting 6-fluoroindole derivatives with methyl oxoacetate precursors in acetic acid with sodium acetate as a catalyst. For example, similar indole-glyoxylate esters are prepared by refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (3–5 hours, 70–85% yields) .

- Coupling Reactions : Using methyl chlorooxoacetate with amine-functionalized indole intermediates. A related procedure involves dropwise addition of methyl chlorooxoacetate to a solution of a substituted indole-amine in dichloromethane (DCM) with triethylamine, followed by overnight stirring (yields ~97%) .

Key Variables : Temperature (reflux vs. room temperature), solvent polarity (acetic acid vs. DCM), and catalyst choice (sodium acetate vs. triethylamine) significantly affect reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR and FT-Raman : Identify vibrational modes of the oxoacetate group (C=O stretch ~1700 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹). These techniques also reveal conformational preferences (e.g., planar vs. non-planar indole-oxoacetate alignment) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the keto-enol tautomerism of the oxoacetate moiety. For analogous compounds, C=O bond lengths are typically ~1.21 Å .

- NMR : and NMR (DMSO-d₆ or CDCl₃) detect fluorine coupling in the 6-fluoroindole ring (e.g., NMR δ ~-110 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies, NMR chemical shifts, and electronic properties. Compare computed vs. experimental IR/Raman spectra to validate tautomeric forms or hydrogen-bonding networks .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions. For example, the oxoacetate carbonyl is a strong electrophilic site, guiding derivatization strategies .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Q. What strategies are used to modify the indole core for enhanced bioactivity or solubility?

Methodological Answer:

- Halogenation : Introduce bromine or chlorine at the indole 6-position via electrophilic substitution (e.g., using N-bromosuccinimide in DMF). Brominated analogs show improved antimicrobial activity in related compounds .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/MeOH) to increase water solubility. This is critical for in vitro bioassays .

Q. How is this compound isolated from natural sources, and what are the challenges?

Methodological Answer:

- Extraction Protocol : Natural analogs (e.g., brominated indole-oxoacetates) are isolated from marine sponges using MeOH/CH₂Cl₂ (1:1) extraction, followed by reverse-phase HPLC purification. Yields are typically low (0.1–0.5% w/w) due to matrix complexity .

- Challenges : Co-elution with structurally similar alkaloids requires high-resolution MS and 2D NMR (COSY, HSQC) for unambiguous identification .

Q. What are the best practices for optimizing reaction conditions to avoid by-products?

Methodological Answer:

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., dimerization products or over-oxidized indoles).

- Condition Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.